
2-Hydroxyerlotinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxyerlotinib is a derivative of erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Erlotinib is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyerlotinib involves the hydroxylation of erlotinib. One common method includes the use of hydroxylating agents such as hydrogen peroxide or other oxidizing agents under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature to ensure the selective addition of the hydroxyl group to the erlotinib molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
化学反应分析
Types of Reactions
2-Hydroxyerlotinib can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups such as amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
2-Hydroxyerlotinib has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various cancers and other diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products
作用机制
2-Hydroxyerlotinib exerts its effects by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways involved in cell growth, differentiation, and survival, leading to the suppression of tumor growth and proliferation . The hydroxyl group may enhance its binding affinity or alter its interaction with the target receptor, potentially leading to improved efficacy or reduced side effects .
相似化合物的比较
Similar Compounds
Erlotinib: The parent compound, used in cancer treatment.
Gefitinib: Another EGFR tyrosine kinase inhibitor with similar applications.
Osimertinib: A third-generation EGFR inhibitor with improved efficacy against certain mutations
Uniqueness
2-Hydroxyerlotinib is unique due to the presence of the hydroxyl group, which may confer distinct pharmacological properties. This modification can potentially enhance its therapeutic effects, reduce resistance, or improve its safety profile compared to other EGFR inhibitors .
属性
分子式 |
C22H23N3O5 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC 名称 |
4-(3-ethynylanilino)-6,7-bis(2-methoxyethoxy)-1H-quinazolin-2-one |
InChI |
InChI=1S/C22H23N3O5/c1-4-15-6-5-7-16(12-15)23-21-17-13-19(29-10-8-27-2)20(30-11-9-28-3)14-18(17)24-22(26)25-21/h1,5-7,12-14H,8-11H2,2-3H3,(H2,23,24,25,26) |
InChI 键 |
SPIIJDKCIZIHNE-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC(=O)N2)NC3=CC=CC(=C3)C#C)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


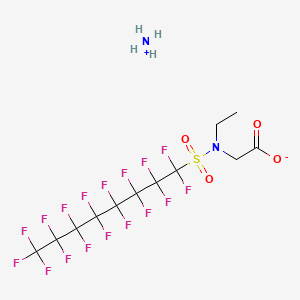
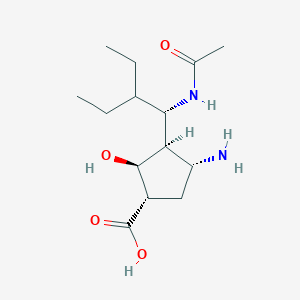
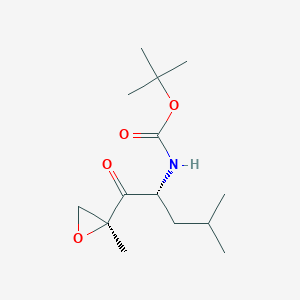
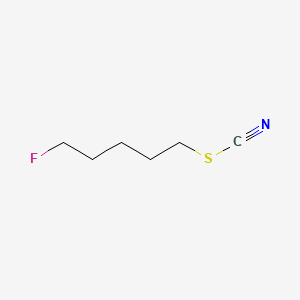
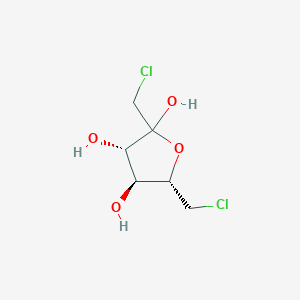
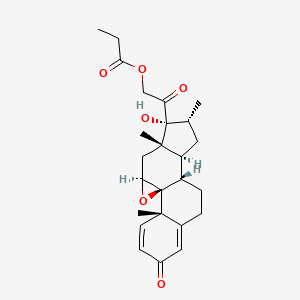
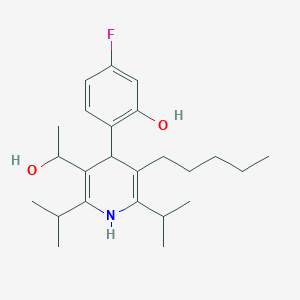
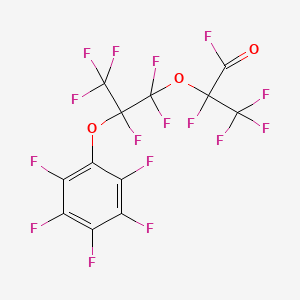
![2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)

![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)
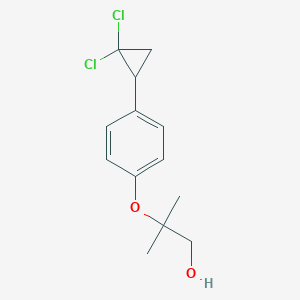

![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)
